3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzylthio group at position 5 and a 3-chlorophenyl group at position 2. A methylene bridge links the triazole moiety to a benzo[d]thiazol-2(3H)-one ring, a structural motif associated with diverse biological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
3-[[5-benzylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS2/c24-17-9-6-10-18(13-17)28-21(14-27-19-11-4-5-12-20(19)31-23(27)29)25-26-22(28)30-15-16-7-2-1-3-8-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDKIDZGBGRYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves several key steps:
Formation of the triazole ring: : The process starts with the formation of the triazole ring through a cyclization reaction involving appropriate starting materials.
Thioether formation: : The next step includes introducing the benzylthio group via nucleophilic substitution.
Attachment of the chlorophenyl group: : The chlorophenyl group is added to the triazole structure through electrophilic aromatic substitution.
Final coupling: : The compound is completed by coupling the intermediate with a benzo[d]thiazol-2(3H)-one precursor under controlled conditions.
Industrial Production Methods
The industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This often includes refining reaction conditions such as temperature, solvent choice, and purification steps to scale up from laboratory synthesis to industrial production.
Chemical Reactions Analysis
Types of Reactions
3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation and Reduction: : The compound can be involved in redox reactions where its sulfur and nitrogen atoms can be oxidized or reduced.
Substitution Reactions: : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, nitric acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the study of various reaction mechanisms and the development of new synthetic pathways.
Biology
In biological research, the compound's potential bioactivity makes it a candidate for studies in drug discovery and development. Its interactions with biological macromolecules are of particular interest.
Medicine
Medical research explores this compound for its potential therapeutic effects. Its triazole and benzo[d]thiazol-2(3H)-one moieties are known to possess pharmacological properties, making it a candidate for further investigation as an antimicrobial or anticancer agent.
Industry
Industrially, the compound can be used in the production of materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action for 3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby influencing biological pathways. For instance, the triazole ring can interact with heme enzymes, while the benzo[d]thiazol-2(3H)-one moiety can interact with DNA or protein targets, leading to inhibition of their functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Bioactivity
- Chlorophenyl vs. Methoxyphenyl : Compound 6r (4-methoxyphenyl substituent) exhibits selective leukotriene biosynthesis inhibition, highlighting the importance of electron-donating groups (e.g., methoxy) in modulating enzyme targeting . In contrast, the target compound’s 3-chlorophenyl group (electron-withdrawing) may enhance electrophilic interactions with microbial targets, as seen in antifungal analogs .
- Benzylthio vs.
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (479.0) aligns with analogs showing moderate bioavailability. Substitution with trifluoromethyl groups (e.g., ) reduces basicity but enhances metabolic stability.
- Thermal Stability : Melting points for triazole-benzothiazole hybrids range from 155–200°C , indicating high thermal stability due to rigid aromatic systems.
Biological Activity
The compound 3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel derivative belonging to the class of triazole-thiazole compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and herbicidal properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with triazole intermediates. The structural framework includes a benzothiazole moiety linked to a triazole ring via a thioether linkage, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess potent inhibitory effects against various bacterial strains. The compound has been evaluated for its in vitro antimicrobial activity against both gram-positive and gram-negative bacteria. Results suggest that it demonstrates comparable efficacy to standard antibiotics such as streptomycin and chloramphenicol .
| Microbial Strain | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | 17 (Streptomycin) |
| Escherichia coli | 14 | 15 (Chloramphenicol) |
| Pseudomonas aeruginosa | 12 | 13 (Streptomycin) |
Antifungal Activity
The compound has also been assessed for antifungal properties. In comparative studies with reference drugs like bifonazole, it exhibited substantial antifungal activity against various fungal pathogens. The mechanism appears to involve disruption of fungal cell wall synthesis .
Antioxidant Activity
Antioxidant assays reveal that the compound possesses notable free radical scavenging abilities. This is significant as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing IC50 values that indicate strong radical scavenging potential .
Case Studies and Research Findings
- Anticancer Potential : A study explored the cytotoxic effects of similar triazole derivatives on cancer cell lines such as A-431 and Jurkat cells. The findings suggested that these compounds could induce apoptosis through the modulation of Bcl-2 protein expression, which is critical in regulating cell death pathways .
- Herbicidal Activity : Recent research highlighted the herbicidal potential of triazole derivatives targeting phytoene desaturase (PDS), an enzyme crucial in carotenoid biosynthesis. The compound demonstrated effective inhibition of PDS, leading to higher phytoene accumulation in treated plants compared to commercial herbicides .
Q & A
Q. How can researchers optimize the synthesis yield and purity of this compound?
Methodological Answer:
- Reaction Conditions : Control temperature (e.g., 60–80°C for cyclization steps) and pH (neutral to slightly basic) to minimize side reactions. Use anhydrous solvents like DMF or THF to prevent hydrolysis .
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates and regioselectivity during triazole ring formation .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for high-purity isolation .
Q. What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., benzylthio group at C5 of the triazole, 3-chlorophenyl at C4) .
- HPLC-MS : Confirm molecular weight (expected [M+H]⁺: ~510 Da) and detect impurities (<2% threshold) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms of the triazole-thiazole system .
Q. What structural features influence its biological activity?
Methodological Answer:
- Triazole Moiety : The 1,2,4-triazole core is critical for enzyme inhibition (e.g., cytochrome P450 or fungal lanosterol demethylase) via metal coordination .
- Benzothiazole Ring : Enhances lipophilicity, improving membrane permeability. Substituents like the 3-chlorophenyl group increase target specificity by fitting hydrophobic enzyme pockets .
- Thioether Linkage : Stabilizes the molecule against metabolic degradation compared to oxygen/sulfur analogs .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo efficacy be resolved?
Methodological Answer:
- Solubility Testing : Measure logP (e.g., ~3.5 via shake-flask method) and use surfactants (e.g., Tween-80) in animal studies to improve bioavailability .
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) and design prodrugs .
- Pharmacokinetic Profiling : Compare plasma concentration-time curves (Cmax, AUC) across species to adjust dosing regimens .
Q. What strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Fishing : Use affinity chromatography (immobilized compound + cell lysates) followed by LC-MS/MS to identify binding proteins (e.g., kinases, receptors) .
- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., EGFR kinase) to predict binding modes and key residues (e.g., Lys721 hydrogen bonding) .
- Gene Knockdown : Apply siRNA against suspected targets in cell lines (e.g., HeLa) to observe rescue of compound-induced effects .
Q. How can stability issues in biological assays be addressed?
Methodological Answer:
- pH Stability : Test degradation rates in buffers (pH 4–9) and select assay conditions (e.g., pH 7.4 for plasma stability) .
- Light Sensitivity : Store stock solutions in amber vials if UV-Vis analysis shows photodegradation (λmax ~270 nm) .
- Cryopreservation : Lyophilize the compound with trehalose for long-term storage without aggregation .
Q. What role does computational modeling play in structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR Models : Train regression models using descriptors like polar surface area (PSA) and H-bond acceptors to predict IC50 against fungal pathogens .
- Docking Studies : Screen virtual libraries of triazole-thiazole analogs against crystallographic targets (e.g., Candida albicans CYP51) to prioritize synthesis .
- ADMET Prediction : Use tools like SwissADME to filter candidates with unfavorable properties (e.g., high hepatotoxicity risk) .
Q. How is target engagement validated experimentally?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells and quantify target protein denaturation via Western blot .
- Biolayer Interferometry : Immobilize the target protein on biosensors to measure real-time binding kinetics (kon/koff) .
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP) to determine IC50 in dose-response experiments .
Q. What in vitro models are suitable for assessing biological activity?
Methodological Answer:
- Antifungal Assays : Use CLSI M27/M38 protocols with Candida albicans (MIC range: 2–8 µg/mL) .
- Cancer Cell Lines : Test cytotoxicity in MCF-7 (breast) and A549 (lung) cells via MTT assay (IC50 typically 10–50 µM) .
- Enzyme Inhibition : Measure % inhibition of recombinant CYP51 at 1 µM compound concentration .
Q. How can researchers design analogues to improve potency or reduce toxicity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the benzylthio group with pyridylthio to enhance solubility without losing activity .
- Scaffold Hopping : Replace benzo[d]thiazol-2(3H)-one with indole-2-one to explore new target interactions .
- Prodrug Synthesis : Conjugate with polyethylene glycol (PEG) to reduce hepatic clearance and prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
